Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-18-12(17)10-8-14-13(15-11(10)9-2-3-9)16-4-6-19-7-5-16/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSZLDIEOJGDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674752 | |
| Record name | Methyl 4-cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-54-7 | |
| Record name | Methyl 4-cyclopropyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
- Preparation of chloropyrimidine core: Starting from 2,4-dichloropyrimidine derivatives, which serve as versatile intermediates due to their reactive chlorine atoms.
- Substitution at the 2-position: The chlorine atom at the 2-position is substituted with morpholine via nucleophilic aromatic substitution (S_NAr). This step is facilitated by the electron-deficient nature of the pyrimidine ring.
- Introduction of the cyclopropyl group: The cyclopropyl moiety can be introduced through nucleophilic addition or cross-coupling reactions, such as Grignard or organometallic reactions, on suitable intermediates or via cyclopropyl-containing amines.
- Esterification: The 5-position is esterified with methyl groups through esterification of the corresponding carboxylic acid or directly via methylation of the carboxylate.
Representative Reaction:
2,4-Dichloropyrimidine + morpholine → 2-morpholinopyrimidine derivative
Followed by: Cyclopropylamine addition or substitution → cyclopropyl-substituted intermediate
Final esterification yields methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
Amide Coupling and Cyclization Strategies
Another common method involves constructing the pyrimidine ring via cyclization of suitable amidine or urea derivatives, followed by selective functionalization.
Key Steps:
- Preparation of amidine intermediates: Using amidines or amidine derivatives as starting materials, which are reacted with suitable aldehydes or ketones to form pyrimidine rings.
- Cyclization with methyl esters: The pyrimidine core is formed via cyclization reactions involving β-dicarbonyl compounds or amidines with methyl ester derivatives.
- Introduction of cyclopropyl groups: Cyclopropylamine or its derivatives are introduced through nucleophilic substitution or addition to the pyrimidine ring or its precursors.
- Final esterification: Methylation of the carboxyl group at the 5-position is achieved through methylation of the corresponding acid or acid chloride.
Research Findings:
A method described in patent EP 0326389B1 involves reacting aldehyde groups with amines, followed by chlorination and cyclization to form the pyrimidine ring, which can be functionalized at various positions, including the 4-position with cyclopropyl groups.
Heterocyclic Cyclization Using 1,2,3-Triazines and Related Precursors
Recent advances include the use of methyl 1,2,3-triazine-5-carboxylate as a precursor for pyrimidine derivatives, leveraging inverse electron demand Diels–Alder reactions for regioselective cyclization.
Method Overview:
- Starting material: Methyl 1,2,3-triazine-5-carboxylate, which reacts with amidines or amines at room temperature.
- Cycloaddition reactions: The inverse electron demand Diels–Alder reaction facilitates the formation of pyrimidine rings with high regioselectivity.
- Functionalization: Post-cyclization modifications allow for the introduction of cyclopropyl groups via nucleophilic addition or cross-coupling reactions.
Research Data:
The scope of methyl 1,2,3-triazine-5-carboxylate reactions with amidines demonstrates efficient formation of pyrimidine derivatives, including substitution at the 4-position with cyclopropyl groups, offering a versatile route for synthesis.
Research Findings and Optimization Insights
- Substituent Effects: Modifications at the 2- and 4-positions significantly influence reactivity and yield. Electron-withdrawing groups facilitate nucleophilic substitution.
- Cyclopropyl Introduction: Cyclopropyl groups are best introduced via nucleophilic addition of cyclopropylamine derivatives or cross-coupling reactions, often requiring palladium catalysis or radical conditions.
- Reaction Conditions: Microwave irradiation and high-temperature conditions enhance reaction rates and yields, especially in cyclization steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid.
Reduction: Formation of 4-cyclopropyl-2-morpholinopyrimidine-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across several domains:
-
Medicinal Chemistry :
- Investigated for its potential as a therapeutic agent, particularly in cancer treatment and neuropharmacology.
- Exhibits anticancer properties by modulating key signaling pathways such as PI3K-Akt-mTOR, which are crucial in tumor growth regulation.
-
Biochemistry :
- Serves as a biochemical probe to study enzyme activities and cellular signaling pathways.
- Its interaction with specific enzymes can lead to the inhibition of metabolic pathways, making it a candidate for drug development.
-
Chemical Synthesis :
- Used as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities.
- Plays a role in the production of specialty chemicals and materials in industrial applications.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate:
- Anticancer Research :
- Neuropharmacological Applications :
- Enzyme Activity Modulation :
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a comparison with structurally analogous pyrimidine carboxylates is provided below:
Table 1: Structural and Functional Comparison of Pyrimidine Carboxylates
Key Insights:
Substituent Effects on Polarity and Reactivity :
- The morpholine group in the target compound increases polarity compared to the methylthio group in HC-6783, likely enhancing aqueous solubility .
- The methylsulfonyl group in the fluorophenyl analog () facilitates strong hydrogen bonding, influencing crystal packing and stability .
Synthetic and Analytical Relevance :
- The fluorophenyl derivative () was structurally characterized using SHELX software, a standard for small-molecule crystallography, highlighting the importance of robust computational tools in validating pyrimidine derivatives .
- Commercial availability and high purity (98%) of the target compound and HC-6783 underscore their utility in high-throughput synthesis .
Biological Activity
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a cyclopropyl group and a morpholine moiety. This unique combination imparts distinctive chemical and biological properties, making it a valuable compound in drug discovery.
The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. It is known to modulate enzyme activity and cellular signaling pathways, which can lead to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Alteration of Signaling Pathways : By binding to receptors, it can influence signaling cascades that are crucial for cell function and homeostasis.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth through modulation of the PI3K-Akt-mTOR signaling pathway, which is critical in cancer biology .
- Neuropharmacological Effects : Its morpholine component suggests potential applications in central nervous system (CNS) drug discovery, where morpholine-containing compounds have shown efficacy in modulating neuroactive targets .
- G Protein-Coupled Receptor (GPCR) Interaction : The compound may act as an agonist or antagonist at specific GPCRs, which are vital for numerous physiological processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | Contains a methylthio group | Lacks morpholine ring |
| Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate | Contains a piperidine ring | Different nitrogen heterocycle affects biological activity |
This compound stands out due to its specific combination of cyclopropyl and morpholine functionalities, which may confer distinct biological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Tumor Treatment : A study indicated that compounds targeting the PI3K-Akt-mTOR pathway could effectively inhibit tumor growth in various cancer models. This compound was noted for its promising anticancer activity, especially against gastric cancer cells .
- Neuropharmacological Research : In CNS drug discovery contexts, the compound's ability to modulate neurotransmitter systems was evaluated, showing potential for treating neurological disorders .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, and how can reaction yields be improved?
To optimize synthesis, consider multi-step approaches starting with pyrimidine core functionalization. For example:
- Cyclocondensation : Use substituted pyrimidine precursors (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine derivatives) with morpholine and cyclopropane-containing reagents under reflux conditions .
- Protection/Deprotection : Protect reactive groups (e.g., carboxylate) using methyl esters, followed by nucleophilic substitution at the pyrimidine C2 position .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Monitor purity via TLC (Rf = 0.4–0.6) and confirm via NMR (e.g., δ 3.7–4.2 ppm for morpholine protons) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : Use and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm and morpholine carbons at δ 45–55 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve atomic coordinates and validate bond lengths/angles (e.g., C–N bond ~1.33 Å) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 293.1 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure refinement?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine twin fractions with a BASF parameter < 0.3 to avoid overfitting .
- Disorder : Apply PART/SUMP restraints for split positions. Validate displacement parameters (ADPs) with ISOR constraints to ensure thermal motion consistency .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R values (< 0.05 for high-quality data) .
Q. What computational methods predict hydrogen-bonding interactions and supramolecular assembly in this compound?
- Graph Set Analysis : Use Etter’s formalism (e.g., motifs) to classify H-bonding networks. Software like Mercury can visualize chains/rings from CIF files .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate H-bond energies (e.g., –4 to –8 kcal/mol for N–H···O interactions) .
- Crystal Packing : Analyze symmetry operations (e.g., glide planes in space group ) to predict stacking patterns .
Q. How do substituent modifications (e.g., cyclopropyl vs. isopropyl) impact reactivity in cross-coupling reactions?
- Steric Effects : Cyclopropyl groups enhance steric hindrance, reducing Buchwald–Hartwig amination yields by ~20% compared to isopropyl analogs. Use bulky ligands (e.g., XPhos) to mitigate this .
- Electronic Effects : Electron-withdrawing substituents (e.g., morpholine) activate pyrimidine C5 for nucleophilic aromatic substitution. Monitor via Hammett plots ( ~ 0.8) .
- Mechanistic Studies : Conduct kinetic isotope effects (KIEs) using deuterated analogs to distinguish between concerted vs. stepwise pathways .
Q. What strategies mitigate byproduct formation during functional group interconversion (e.g., ester hydrolysis)?
- Selective Hydrolysis : Use NaOH/MeOH (1:4 v/v) at 0°C to hydrolyze methyl esters without affecting sulfonyl groups. Quench with Amberlite IR-120 resin to isolate carboxylic acid intermediates .
- Catalytic Methods : Employ Lipase CAL-B in THF/water (pH 7) for enantioselective hydrolysis, achieving >90% ee .
- Byproduct Tracking : Use LC-MS (C18 column, 0.1% formic acid gradient) to detect sulfonic acid byproducts (m/z 155.0) and optimize reaction time .
Methodological Notes
- Crystallography : Always collect high-resolution data (d < 0.8 Å) and refine anisotropic displacement parameters for non-H atoms .
- Synthesis : Pre-dry solvents (MgSO₄) and reagents to avoid side reactions with moisture-sensitive groups (e.g., sulfonamides) .
- Data Validation : Cross-reference spectroscopic data with Cambridge Structural Database (CSD) entries (e.g., refcode QEGVUZ) to confirm structural novelty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
